1-(4-Ethoxyphenyl)sulfonylazepane
Description
1-(4-Ethoxyphenyl)sulfonylazepane is a sulfonamide derivative featuring a seven-membered azepane ring substituted with a sulfonyl group linked to a 4-ethoxyphenyl moiety. This structure combines a bulky aromatic group with a flexible heterocyclic ring, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
97282-23-0 |
|---|---|
Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO3S/c1-2-18-13-7-9-14(10-8-13)19(16,17)15-11-5-3-4-6-12-15/h7-10H,2-6,11-12H2,1H3 |
InChI Key |
FPRAMBKOMHUTNN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-Ethoxyphenyl)sulfonylazepane with compounds sharing structural or functional group similarities, as inferred from the evidence:
1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane
- Core Structure : Replaces the phenyl ring in the target compound with a naphthalene system.
- Functional Similarity : Both compounds retain the sulfonylazepane scaffold, which is critical for interactions with biological targets like enzymes or receptors.
Etofenprox (2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether)
- Core Structure : A pyrethroid-ether insecticide containing a 4-ethoxyphenyl group but lacking the sulfonylazepane moiety.
- Functional Comparison : The 4-ethoxyphenyl group in both compounds may contribute to similar metabolic stability due to ethoxy’s electron-donating effects. However, etofenprox’s ether linkage and lack of a sulfonamide group limit its utility in medicinal chemistry compared to sulfonamide derivatives .
Triazole Derivatives with Phenylsulfonyl Groups
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ().
- Structural Contrast : Incorporates a triazole ring instead of azepane, with additional halogenated aryl groups.
- Functional Impact : The triazole’s rigidity may enhance target binding affinity, while the azepane’s flexibility in the target compound could improve pharmacokinetic properties like bioavailability .
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- Synthetic Methods: The synthesis of sulfonamide derivatives often involves nucleophilic substitution or coupling reactions, as seen in triazole derivatives (e.g., sodium ethoxide-mediated alkylation ).
- Biological Relevance: Sulfonamide compounds are known for targeting carbonic anhydrases or serotonin receptors. The ethoxy group may reduce metabolic degradation compared to unsubstituted phenyl analogs, as observed in etofenprox’s stability .
- Data Gaps : The evidence lacks direct studies on the target compound’s physicochemical or biological data, necessitating extrapolation from structural analogs.
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